1-phenyl-N-(pyrazolo[1,5-a]pyrimidin-6-yl)methanesulfonamide
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Overview
Description
1-phenyl-N-(pyrazolo[1,5-a]pyrimidin-6-yl)methanesulfonamide is a derivative of Pyrazolo[1,5-a]pyrimidine (PP), which is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . These compounds have a high impact in medicinal chemistry and have attracted a great deal of attention in material science due to their significant photophysical properties .
Synthesis Analysis
The synthesis of PP derivatives has been widely studied . Various researchers have developed different synthesis pathways for the preparation and post-functionalization of this functional scaffold . These transformations improve the structural diversity and allow a synergic effect between new synthetic routes and the possible applications of these compounds .Molecular Structure Analysis
The PP structural motif is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . This fused pyrazole is a privileged scaffold for combinatorial library design and drug discovery because its great synthetic versatility permits structural modifications throughout its periphery .Chemical Reactions Analysis
The regioselectivity of the reaction can be controlled using the dimethylamino leaving group, where the initial condensation proceeds via an addition–elimination mechanism (aza-Michael type), thus bonding the NH2-group of the starting aminopyrazole with the Cβ of 19a–l .Physical And Chemical Properties Analysis
PP derivatives have tunable photophysical properties . Electron-donating groups (EDGs) at position 7 on the fused ring improve both the absorption and emission behaviors . The properties and stability found in these compounds are comparable to commercial probes such as coumarin-153, prodan, and rhodamine 6G .Scientific Research Applications
Research Methodologies and Applications
Chemical Derivatives and Toxicity Studies : Studies on compounds like phenylbutazone, a pyrazole derivative, highlight the importance of understanding the chemical structure and potential toxicological effects of related compounds. Research has documented various toxic effects, including agranulocytosis, emphasizing the need for comprehensive toxicity profiling of chemical derivatives for safe therapeutic use (Bershof & Oxman, 1953).
Clinical Trials and Pharmacokinetics : The study of methanesulfonamide derivatives, such as N-[4-(9-acridinylamino)-3-methoxyphenyl]-(m-AMSA), in phase I clinical trials showcases the pathway from preclinical research to human studies. These trials assess toxic effects, pharmacokinetics, and antitumor activity, laying the groundwork for understanding how similar compounds might be developed and tested for clinical applications (Von Hoff et al., 1978).
Exposure and Environmental Studies : Research into environmental exposure to various chemicals, including organophosphorus and pyrethroid pesticides, informs the assessment of human and ecological risks associated with chemical use. These studies can guide regulations and public health policies to mitigate exposure to potentially harmful compounds (Babina et al., 2012).
Dietary Carcinogens and Human Health : Investigations into dietary intake of heterocyclic amines, such as 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP), and their association with cancer risk illustrate the intersection of diet, chemical exposure, and carcinogenesis. These studies are crucial for understanding how consumption of cooked meats and other foods contributes to cancer risk and for developing dietary guidelines to reduce exposure (De Stefani et al., 1998).
Mechanism of Action
Future Directions
The PP derivatives have a high impact in medicinal chemistry and have attracted a great deal of attention in material science due to their significant photophysical properties . They are strategic compounds for optical applications due to their simpler and greener synthetic methodology . Future research could focus on the development of new rational and efficient designs of drugs bearing the pyrazolo[1,5-a]pyrimidine core .
properties
IUPAC Name |
1-phenyl-N-pyrazolo[1,5-a]pyrimidin-6-ylmethanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O2S/c18-20(19,10-11-4-2-1-3-5-11)16-12-8-14-13-6-7-15-17(13)9-12/h1-9,16H,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDGIJAOZLUAYKN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)(=O)NC2=CN3C(=CC=N3)N=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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